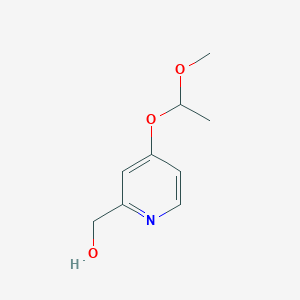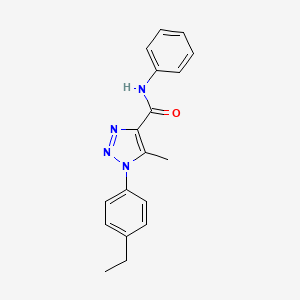
3-(1H-1,2,3-triazol-1-yl)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(1H-1,2,3-triazol-1-yl)propanoic acid is a chemical compound with the molecular formula C5H7N3O2 and a molecular weight of 141.13 . It is a solid substance that is used for research purposes .
Synthesis Analysis
The synthesis of 1H-1,2,3-triazole analogs, which includes this compound, can be achieved via “Click” chemistry and Suzuki–Miyaura cross-coupling reaction in an aqueous medium . The compounds are characterized by 1H NMR, 13C NMR, FT-IR, HRMS, and where applicable 19F NMR spectroscopy .Molecular Structure Analysis
The molecular structure of this compound consists of a triazole ring attached to a propanoic acid group . The triazole ring is a five-membered ring containing two nitrogen atoms and three carbon atoms .Chemical Reactions Analysis
The 1H-1,2,3-triazole moiety is very important in organic chemistry due to its broad range of applications in biomedicinal, biochemical, and material sciences . The chemistry of the compounds containing this moiety underwent substantial growth over the past decades .Physical And Chemical Properties Analysis
This compound is a solid substance that should be stored at room temperature . It has a predicted melting point of 101.71°C, a predicted boiling point of 348.1°C at 760 mmHg, a predicted density of 1.4 g/cm3, and a predicted refractive index of n20D 1.62 .Aplicaciones Científicas De Investigación
Synthesis and Characterization
Synthesis Processes
The compound has been synthesized through various chemical reactions such as condensation, chlorination, and esterification. It involves reactants like 1H-1,2,4-triazol and specific propanoic acids (Yan Shuang-hu, 2014).
Chemical Structure Analysis
Its structure has been characterized using techniques such as IR, 1H NMR, and X-ray diffractions, confirming its molecular composition and arrangement (Yan Shuang-hu, 2014).
Biomedical Research
Brain Tumor Imaging
Derivatives of this compound have been synthesized and evaluated for brain tumor imaging using positron emission tomography (PET). These derivatives showed potential as novel radiolabeled amino acids for tumor imaging (J. McConathy et al., 2010).
Fluorescent Biomarkers
The triazoaniline derivatives synthesized from this compound have been studied for their use in fluorescent biomarkers. These biomarkers could potentially be used in biodiesel quality control due to their photophysical properties (Bruno Ivo Pelizaro et al., 2019).
Material Science and Chemistry
Synthesis of Derivatives
Novel derivatives have been synthesized by combining this compound with other chemical agents. These derivatives have potential applications in various fields due to their unique properties (G. Jadhav et al., 2008).
One-Pot Synthesis Techniques
The compound has been utilized in one-pot synthesis methods to create esters and other derivatives, highlighting its versatility in chemical synthesis (N. T. Pokhodylo et al., 2017).
Mecanismo De Acción
Target of Action
The primary targets of 3-(1H-1,2,3-triazol-1-yl)propanoic acid are currently unknown. This compound is a derivative of the 1,2,3-triazole family, which is known to interact with various biological targets . .
Mode of Action
Other 1,2,3-triazole derivatives have been shown to interact with their targets via hydrogen bonding . The nitrogen atoms in the triazole ring can form hydrogen bonds with amino acids in the target proteins, potentially altering their function .
Biochemical Pathways
Other 1,2,3-triazole derivatives have been found to affect various cellular processes, including cell proliferation
Pharmacokinetics
The compound’s molecular weight (14113 g/mol ) suggests that it may be well-absorbed and distributed in the body. The compound’s stability at room temperature may also influence its bioavailability.
Result of Action
Other 1,2,3-triazole derivatives have been found to exhibit cytotoxic activities against various cancer cell lines
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound’s stability at room temperature suggests that it may be sensitive to temperature changes. Other factors, such as pH and the presence of other chemicals, may also affect the compound’s action.
Direcciones Futuras
The future directions of research on 3-(1H-1,2,3-triazol-1-yl)propanoic acid and its analogs could focus on their potential as inhibitors against carbonic anhydrase-II . Further studies could also explore the structure-activity relationship of these compounds and their potential applications in biomedicinal, biochemical, and material sciences .
Propiedades
IUPAC Name |
3-(triazol-1-yl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3O2/c9-5(10)1-3-8-4-2-6-7-8/h2,4H,1,3H2,(H,9,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEQSOLQYFBOENG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=N1)CCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 2-(2-((6-((3-fluorophenyl)carbamoyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)thio)acetamido)benzoate](/img/structure/B2828124.png)
![{5-[(4-chlorophenyl)amino]-1H-1,2,3-triazol-4-yl}(thiomorpholin-4-yl)methanone](/img/structure/B2828125.png)
![N-(3-chloro-4-methylphenyl)-2-((3-(2-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2828127.png)


![6-chloro-N-({2-[(pyrrolidin-1-yl)methyl]phenyl}methyl)pyridine-3-carboxamide](/img/structure/B2828130.png)
![1-[3-[[1-(2-Methylpropyl)aziridin-2-yl]methoxy]phenyl]iminothiolane 1-oxide](/img/structure/B2828133.png)



![2-(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazine-1-carbonyl)-4H-chromen-4-one](/img/structure/B2828140.png)
![6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)imidazo[1,2-A]pyrimidine](/img/structure/B2828142.png)

![2-Chloro-1-[8-(trifluoromethyl)-2,3-dihydro-1,4-benzoxazin-4-yl]ethanone](/img/structure/B2828146.png)